Ruthenium(II)-Arene Complex C1 Derived from 2-Amino-4-methylbenzamide Exhibits Superior Antiproliferative Activity and DNA Binding Compared to 3-Aminobenzamide-Derived Complexes in BRCA-Mutated Breast Cancer Cells
In a head-to-head comparative study of ruthenium(II)-arene complexes conjugated with benzamide derivatives, complex C1 ([(η⁶-toluene)Ru(L1)Cl]PF₆, where L1 = 2-amino-4-methylbenzamide) demonstrated the highest antiproliferative activity among all tested compounds in HCC1937, MDA-MB-231, and MCF-7 breast cancer cell lines via MTT assay [1]. Furthermore, C1 exhibited the highest intracellular accumulation, nuclear-targeting properties, and the greatest DNA binding capacity at 39.2 ± 0.6 pg of Ru per μg of DNA, which resulted in cell cycle arrest in the S phase [1]. Notably, the PARP-1 enzymatic inhibition efficiency in vitro decreased in the order: C2 (p-cymene analog with L1) > C4 (p-cymene analog with L2) > 3-aminobenzamide (3-AB) > C1 > C3 (toluene analog with L2), indicating that the 2-amino-4-methylbenzamide ligand imparts a distinct biological activity profile that differs from both 3-AB and the 3-amino-N-methylbenzamide (L2) ligand series [1].
| Evidence Dimension | DNA binding capacity of ruthenium complexes |
|---|---|
| Target Compound Data | C1 (2-amino-4-methylbenzamide-derived complex): 39.2 ± 0.6 pg Ru/μg DNA |
| Comparator Or Baseline | C2, C3, C4 complexes derived from 3-aminobenzamide and 3-amino-N-methylbenzamide (values not specified for DNA binding but C1 exhibited the highest binding) |
| Quantified Difference | C1 demonstrated the highest DNA binding among the four complexes tested, with cell cycle arrest in S phase |
| Conditions | BRCA1-mutated HCC1937 breast cancer cells; ICP-MS analysis of intracellular accumulation and distribution after 24 h |
Why This Matters
The enhanced DNA binding and nuclear-targeting properties of the 2-amino-4-methylbenzamide-derived ruthenium complex represent a quantifiable advantage for research programs focused on developing DNA-targeted metallodrugs for BRCA-mutated cancers.
- [1] Pavlović M, et al. Synthesis, chemical characterization, PARP inhibition, DNA binding and cellular uptake of novel ruthenium(II)-arene complexes bearing benzamide derivatives in human breast cancer cells. J Inorg Biochem. 2020 Sep;210:111155. doi: 10.1016/j.jinorgbio.2020.111155. View Source
